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Ytterbium tribromate

Cat. No.: B1499295
CAS No.: 28972-23-8
M. Wt: 556.75 g/mol
InChI Key: AOIRCHZDHBOTFE-UHFFFAOYSA-K
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Description

Contextualization of Rare Earth Element Chemistry

Significance of Lanthanides in Inorganic and Materials Science

The lanthanides, a series of 14 metallic elements from lanthanum to ytterbium, are fundamental to modern inorganic and materials science. wikipedia.org Their unique electronic configurations, characterized by the progressive filling of the 4f orbitals, give rise to a host of valuable magnetic and luminescent properties. wikipedia.orgnumberanalytics.com These characteristics make them indispensable in a wide array of technological applications, including high-strength magnets, catalysts, and luminescent materials for displays and lighting. xometry.comsmu.edu The term "rare earth" is somewhat of a misnomer, as it pertains more to the difficulty of separating these chemically similar elements from one another than to their actual crustal abundance. wikipedia.org Their importance is underscored by their role in enabling various technologies, from consumer electronics to renewable energy systems. xometry.com

Overview of Trivalent Lanthanide Chemical Behavior

The dominant oxidation state for all lanthanide elements is +3, leading to the formation of trivalent cations (Ln³⁺). wikipedia.orgbyjus.com The chemistry of these ions is largely dictated by their ionic radius, which exhibits a gradual decrease across the series—a phenomenon known as the "lanthanide contraction." wikipedia.orgacs.org This contraction occurs because the 4f electrons provide inefficient shielding of the increasing nuclear charge, causing the valence orbitals to be drawn closer to the nucleus. acs.org

As a result of their similar charge and the lanthanide contraction, the chemical properties of the trivalent lanthanides are remarkably similar, making their separation a significant challenge. byjus.com They generally form ionic compounds, particularly with electronegative elements like halogens. unacademy.com Their reactivity tends to decrease across the series, a trend linked to the decreasing ionic radii and increasing covalent character of their compounds. byjus.com Trivalent lanthanide ions are considered hard acids and readily form coordination complexes, with coordination numbers typically ranging from 8 to 10, although values from 3 to 14 have been observed in the solid state. researchgate.netepfl.ch

Specific Focus on Lanthanide Tribromates

Structural Diversity and Trends Across the Lanthanide Series

Lanthanide tribromates, with the general formula Ln(BrO₃)₃, are a class of compounds that exhibit significant structural diversity across the lanthanide series. This diversity is influenced by factors such as the decreasing ionic radius of the Ln³⁺ ion and the coordination preferences of the bromate (B103136) anion. While specific structural data for the entire series of tribromates is not extensively detailed in the provided search results, the broader class of lanthanide halides (including tribromides) offers valuable insights.

Lanthanide trihalides, in general, display a variety of crystal structures. For instance, lanthanide trichloride (B1173362) hydrates adopt different structures depending on the position of the lanthanide in the series. Early, larger lanthanides form dimeric complexes, while the heavier ones form monomeric units. iucr.org This trend is a direct consequence of the lanthanide contraction. Similarly, in lanthanide sulfide (B99878) iodides, the coordination number of the lanthanide ion changes from seven to six as the ionic radius decreases. rsc.org This principle of decreasing coordination number with decreasing ionic size is a recurring theme in lanthanide chemistry. osti.gov The structural arrangements in lanthanide coordination polymers can also be influenced by the choice of solvent and anions present during synthesis. nih.gov

Position of Ytterbium Tribromate within the Lanthanide Tribromate Series

Ytterbium, being one of the last elements in the lanthanide series, has one of the smallest ionic radii among the trivalent lanthanide ions. wikipedia.org This positions this compound at the end of the lanthanide tribromate series, where the effects of the lanthanide contraction are most pronounced. Consequently, one would expect this compound to exhibit a crystal structure characterized by a lower coordination number for the Yb³⁺ ion compared to its counterparts at the beginning of the series. While specific structural details for this compound were not found, the general trend in lanthanide halides suggests that its structure would be similar to that of other late lanthanide tribromates.

Research Rationale and Scope for YbBr₃

The provided search results primarily focus on ytterbium(III) bromide (YbBr₃), not this compound (Yb(BrO₃)₃). However, research into YbBr₃ is driven by an interest in its magnetic properties and potential applications in materials science. YbBr₃ is noted for its complex vaporization behavior, which involves decomposition and disproportionation reactions. nih.gov Studies on similar ytterbium halides, like YbCl₃, highlight their use as catalysts and their interesting magnetic behavior, which is influenced by the 4f¹³ electron configuration of the Yb³⁺ ion. wikipedia.orgarxiv.org Research into YbBr₃ and other ytterbium halides contributes to a fundamental understanding of the structure-property relationships in lanthanide compounds, which is crucial for the design of new functional materials.

Identified Knowledge Gaps in this compound Research

Despite the existing body of research, there are significant gaps in the scientific understanding of this compound. A comprehensive picture of its phase behavior under a wide range of temperatures and pressures is not yet complete. While its crystal structure at room temperature is known, detailed thermodynamic investigations into potential phase transitions and structural changes at elevated temperatures are limited.

Furthermore, high-temperature mass spectrometry studies have indicated that the vaporization of this compound is a complex process involving decomposition, which complicates the determination of its thermodynamic properties. researchgate.net This suggests that earlier studies on the vaporization of ytterbium bromides might be incomplete as they did not account for these decomposition reactions. researchgate.net

Another area that requires more in-depth research is the electronic structure of this compound. While initial calculations of its electronic density of states have been performed, more advanced computational models that include effects like electron correlation and spin-orbit coupling are needed for a deeper understanding of its unique electronic properties. The development of methods for the controlled synthesis of ytterbium bromide nanostructures is also an emerging field with limited research. Current synthesis methods primarily produce bulk crystalline materials, but the ability to create nanoparticles could unlock new properties and applications.

Potential for Advanced Fundamental Investigations of YbBr₃

This compound presents considerable potential for advanced fundamental scientific studies, particularly in the realm of quantum magnetism. Neutron scattering experiments have revealed that YbBr₃ realizes a magnetic state on a honeycomb lattice where an effective spin-1/2 is governed by competing nearest and next-nearest neighbor interactions. psi.ch Remarkably, YbBr₃ does not exhibit magnetic ordering down to temperatures as low as 100 mK and displays broad continuum scattering in its dynamic spin-spin correlation function, which is characteristic of a quantum spin liquid near a quantum critical point. psi.ch This finding is significant because it demonstrates that strong quantum fluctuations can exist on a honeycomb lattice without the presence of Kitaev-type interactions, opening new avenues for research into quantum spin liquids. psi.ch

The compound's role as a precursor for creating more complex lanthanide-containing materials is another area ripe for exploration. Its use in the synthesis of novel materials could lead to advancements in various technological fields. The unique properties of the ytterbium(III) ion, such as its effective moment in halide environments, make YbBr₃ a valuable subject for advanced photonic applications and quantum magnetic studies. The development of Yb³⁺-doped materials for applications such as optical thermometry and as efficiency-enhancing layers in solar cells is an active area of research that could benefit from a more fundamental understanding of the properties of simple ytterbium halides like YbBr₃. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br3O9Y B1499295 Ytterbium tribromate CAS No. 28972-23-8

Properties

CAS No.

28972-23-8

Molecular Formula

Br3O9Y

Molecular Weight

556.75 g/mol

IUPAC Name

ytterbium(3+);tribromate

InChI

InChI=1S/3BrHO3.Yb/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3

InChI Key

AOIRCHZDHBOTFE-UHFFFAOYSA-K

SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Yb+3]

Canonical SMILES

[O-]Br(=O)=O.[O-]Br(=O)=O.[O-]Br(=O)=O.[Yb+3]

Other CAS No.

28972-23-8

Origin of Product

United States

Synthetic Methodologies and Crystallization Processes for Ytterbium Tribromate

Advanced Synthetic Approaches to Lanthanide Bromides

The synthesis of lanthanide bromides, including Ytterbium(III) bromide, can be accomplished through several advanced methods, ranging from direct element combination to complex precursor-based routes in various reaction media.

Direct halogenation involves the reaction of elemental ytterbium metal with bromine. This method is a fundamental approach to forming the trihalide. The reaction proceeds as follows:

2 Yb (s) + 3 Br₂ (l) → 2 YbBr₃ (s) wikipedia.org

This reaction is typically carried out under controlled conditions to manage its exothermicity and to prevent the oxidation of the highly electropositive ytterbium metal by atmospheric oxygen. wikipedia.org While direct, this method requires handling of both reactive ytterbium metal and corrosive liquid bromine.

Precursor conversion methods are widely employed and often offer advantages in terms of safety and scalability. A common and effective precursor is Ytterbium(III) oxide (Yb₂O₃), which is more stable and easier to handle than the elemental metal.

One established pathway involves dissolving the oxide in hydrobromic acid to form hydrated ytterbium bromide, which is subsequently dehydrated. wikipedia.org Yb₂O₃ + 6 HBr → 2 YbBr₃ + 3 H₂O wikipedia.org

The resulting hydrated crystals, YbBr₃·6H₂O, can be converted to the anhydrous form by heating them in a vacuum with ammonium (B1175870) bromide (NH₄Br). wikipedia.org The ammonium bromide acts as a dehydrating and brominating agent, preventing the formation of oxybromides at elevated temperatures.

A related solid-state approach, known as the "ammonium bromide route," involves directly heating a mixture of ytterbium oxide and ammonium bromide. wikipedia.org This solvent-free method is effective for producing anhydrous rare earth bromides. rsc.org

Another precursor-based method uses hydrated Ytterbium(III) bromide (YbBr₃·nH₂O) in solution to synthesize more complex materials, such as ytterbium-doped lead halide perovskites. iucr.orgnih.gov In these processes, the YbBr₃ precursor is dissolved in a high-polarity solvent like dimethyl sulfoxide (B87167) (DMSO) along with other reactants. iucr.orgnih.gov

Table 1: Selected Synthetic Routes for Ytterbium(III) Bromide
MethodReactantsGeneral ConditionsChemical EquationReference
Direct HalogenationYtterbium (Yb), Bromine (Br₂)Direct reaction of elements2 Yb + 3 Br₂ → 2 YbBr₃ wikipedia.org
Acid-Oxide ReactionYtterbium(III) oxide (Yb₂O₃), Hydrobromic acid (HBr)Dissolution in aqueous acid to form hydrate (B1144303)Yb₂O₃ + 6 HBr → 2 YbBr₃ + 3 H₂O wikipedia.org
Ammonium Bromide Route (Solid-State)Ytterbium(III) oxide (Yb₂O₃), Ammonium bromide (NH₄Br)Heating solid precursorsNot explicitly stated wikipedia.org
Dehydration of HydrateYtterbium(III) bromide hydrate (YbBr₃·nH₂O), Ammonium bromide (NH₄Br)Heating mixture in a vacuumNot explicitly stated wikipedia.org

Hydrothermal and solvothermal syntheses are powerful techniques for producing crystalline materials from solutions or suspensions in water or organic solvents, respectively, within a sealed, heated vessel (autoclave). These methods allow for precise control over crystal growth, size, and morphology. semnan.ac.irmdpi.com

While extensively used for synthesizing ytterbium-doped fluorides mdpi.comchemrxiv.org, oxides, and other complex structures, specific documentation for the direct synthesis of simple YbBr₃ via this method is less common. However, the principles are applicable. A typical process would involve dissolving Ytterbium precursors, such as Yb₂O₃ or a soluble salt, and a bromide source in a suitable solvent. semnan.ac.irmdpi.com The mixture is then heated in an autoclave, where the increased temperature and pressure facilitate the reaction and crystallization. chemrxiv.org For instance, Yb-doped potassium lutetium fluoride (B91410) microcrystals have been synthesized hydrothermally by reacting nitrate (B79036) precursors in a solution containing KOH, ethanol, and oleic acid at 220°C for several hours. chemrxiv.org

Solvothermal reactions in non-aqueous solvents are also relevant. The reaction of ytterbium metal with ammonium iodide in liquid ammonia (B1221849) has been used to prepare YbI₂, demonstrating the utility of non-aqueous solvents in lanthanide halide synthesis. nih.gov Similarly, dissolving YbBr₃·nH₂O in dimethyl sulfoxide (DMSO) at elevated temperatures (e.g., 373 K or 100 °C) is a key step in the solvothermal synthesis of perovskite precursors, where controlled crystallization is achieved by the gradual addition of a non-solvent like acetone. iucr.orgnih.gov

Mechanistic Investigations of YbBr₃ Formation

Understanding the mechanisms of formation, including the kinetics and thermodynamics, is essential for optimizing synthetic protocols to achieve high-purity Ytterbium(III) bromide with desired characteristics.

The thermodynamics of Ytterbium(III) bromide have been investigated, particularly concerning its vaporization and thermal stability. High-temperature mass spectrometry has been used to study the vaporization of YbBr₃ and to determine the partial pressures of molecular species in the vapor phase. researchgate.net These studies show that YbBr₃⁺ ions in the mass spectrum are formed exclusively from YbBr₃ molecules. researchgate.net

Thermodynamic data, such as the enthalpy of formation, are critical for understanding the energetics of synthesis. The molar enthalpy of formation for solid Ytterbium(III) bromide (YbBr₃(cr)) at 298.15 K has been determined. acs.org High-temperature studies have also allowed for the calculation of reaction enthalpies for dissociation processes using the second and third laws of thermodynamics. researchgate.net

Table 2: Thermodynamic Data for Ytterbium Bromide Species
ParameterValueConditions/NotesReference
Standard Molar Enthalpy of Formation (ΔfH°) of YbBr₃(cr)-710.9 ± 2.6 kJ mol⁻¹At 298.15 K acs.org
Enthalpy of Dissociation Reaction (ΔrH°(298.15 K)) for Yb₂Br₄ = 2 YbBr₂241 ± 16 kJ mol⁻¹Calculated by the third law of thermodynamics researchgate.net
Enthalpy of Dissociation Reaction (ΔrH°(298.15 K)) for Yb₂Br₅ = YbBr₂ + YbBr₃170 ± 17 kJ mol⁻¹Calculated by the third law of thermodynamics researchgate.net

Reaction parameters play a decisive role in the outcome of YbBr₃ synthesis.

Temperature: Temperature is a critical factor in nearly all synthetic routes. In solid-state reactions, such as the ammonium bromide route, specific temperature programs are required to drive the reaction to completion and ensure the formation of the anhydrous product. wikipedia.org A vacuum evaporation-assisted (VEA) method for similar halide systems employs a multi-step heating process, for instance, heating to 330 °C and holding for 8 hours, followed by further increases to 450 °C, to ensure complete reaction and removal of volatile byproducts. rsc.org In solvothermal synthesis, temperature influences reaction kinetics and the crystallinity of the final product; a synthesis of a Yb-doped perovskite precursor involved heating the solution to 373 K (100 °C). iucr.org

Pressure: While many syntheses are carried out at atmospheric pressure or under vacuum, hydrothermal and solvothermal methods inherently involve elevated pressures generated within the sealed autoclave. This pressure, combined with high temperature, can increase the solubility of reactants and lower the reaction temperature required for crystallization compared to solid-state methods. chemrxiv.org

Solvent Systems: The choice of solvent is crucial in solution-based syntheses. For the preparation of hydrated YbBr₃, aqueous hydrobromic acid is used. wikipedia.org In solvothermal routes, highly polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are favored for their ability to dissolve the ionic precursors. iucr.org The solvent can also be incorporated into the final crystal structure or, conversely, be replaced. For example, in the synthesis of a perovskite precursor, the bromide ions in YbBr₃ were replaced by DMSO molecules in the coordination sphere of the ytterbium ion. iucr.orgnih.gov In other systems, solvents like tetrahydrofuran (B95107) (THF) or liquid ammonia are used to mediate reactions and can lead to the formation of solvated intermediates. nih.gov The purity of the product is often dependent on the effective removal of these solvents after the reaction.

Crystallization Techniques for Single-Crystal Growth of YbBr₃

The growth of high-quality single crystals is vital for measuring anisotropic properties and for various technological applications. muni.cz For ytterbium tribromate, solution-based methods are common, which can be broadly categorized into low-temperature and high-temperature techniques.

Solution growth is a widely used method for producing bulk single crystals from an aqueous or organic solution. rcet.org.in The fundamental principle involves creating a supersaturated solution from which the excess solute precipitates in a crystalline form. This can be achieved by either slowly cooling the solution or by the slow evaporation of the solvent. muni.czrcet.org.in

The slow evaporation technique is particularly effective and involves dissolving the compound in a suitable solvent to create a moderately saturated or supersaturated solution. rcet.org.inumass.edu The container is then left in a controlled environment to allow the solvent to evaporate over a period of days. As the solvent evaporates, the concentration of the solute increases, leading to the formation and growth of crystals. rcet.org.in The rate of evaporation is a critical parameter that can be controlled by covering the container with parafilm and making small perforations or by regulating the flow of an inert gas. umass.edu A stable temperature and an environment free from mechanical disturbances are essential for growing high-quality, defect-free crystals. umass.eduscribd.com

For YbBr₃, the process would begin with the synthesis of the hydrated form, YbBr₃·6H₂O, which is created by dissolving ytterbium oxide in a 40% hydrobromic acid solution. wikipedia.org This hydrated salt can then be dissolved in a suitable solvent to prepare for crystal growth by slow evaporation.

Table 1: Key Parameters for Single-Crystal Growth by Slow Evaporation

ParameterDescriptionImpact on Crystal GrowthSource
Solvent SelectionThe compound should be moderately soluble. A two-solvent system (one dissolving, one non-dissolving) can also be used.Affects solubility and evaporation rate, influencing the speed and quality of crystal formation. umass.edu
Saturation LevelA supersaturated solution is required for crystallization to begin.The degree of supersaturation (s = (C – C₀)/C₀) affects the nucleation and growth rate. scribd.comresearchgate.net
TemperatureShould be kept constant and stable throughout the growth period.Temperature fluctuations can alter solubility and growth rates, leading to defects. scribd.com
Evaporation RateControlled by the container opening, airflow, or use of parafilm with holes.A slower rate generally produces larger, higher-quality crystals with fewer defects. umass.edu
EnvironmentMust be free from vibrations and mechanical disturbances.Disturbances can cause premature precipitation and the formation of many small, poor-quality crystals. umass.edu

The high-temperature solution growth method, commonly known as the flux method, is employed for materials that have very high melting points, melt incongruently, or undergo phase transitions during cooling. psi.ch This technique involves dissolving the material (solute) in a low-melting-point solvent (flux). The mixture is heated until a homogeneous solution is formed and then slowly cooled, causing the solute to crystallize. scribd.compsi.ch

Table 2: Example of High-Temperature Solution Growth Components

Component TypeMaterialComposition (wt. %)RoleSource
SoluteYb:YMgB₅O₁₀20%The material to be crystallized. mdpi.com
Flux (Solvent)K₂Mo₃O₁₀80%Lowers the crystallization temperature, enabling growth below the melting point. mdpi.com

Processing Technologies for Ytterbium Bromide Materials

The processing of ytterbium bromide materials encompasses the initial synthesis of the compound and its subsequent purification to obtain a product suitable for specific applications, including crystal growth. A key processing challenge is the production of anhydrous YbBr₃, as the hydrated form is not suitable for many high-temperature applications.

A standard method involves a two-step process. First, ytterbium oxide (Yb₂O₃) is dissolved in 40% hydrobromic acid (HBr) to produce hydrated ytterbium bromide (YbBr₃·6H₂O). wikipedia.org The subsequent and crucial step is the dehydration of this product. Direct heating of the hydrate is often ineffective as it can lead to the formation of oxybromides. Therefore, a common processing technology involves heating the hydrated salt in a vacuum with ammonium bromide (NH₄Br). wikipedia.org The ammonium bromide helps to create a halogenating atmosphere that prevents the formation of unwanted oxide species, resulting in the formation of anhydrous YbBr₃. An alternative direct synthesis involves heating ytterbium oxide directly with ammonium bromide. wikipedia.org

Furthermore, the initial purity of the ytterbium metal or oxide used in the synthesis is critical. The processing of ytterbium often involves its separation from other rare earth elements through techniques like ion exchange or reduction with a sodium-mercury amalgam. wikipedia.org The purified ytterbium can then be converted to its oxide, which serves as the starting material for the synthesis of this compound. wikipedia.org

Crystallographic Analysis and Solid State Structure of Ytterbium Tribromate

Determination of Crystal System and Space Group

The fundamental crystallographic parameters of ytterbium tribromide have been established through diffraction techniques. It crystallizes in the trigonal crystal system, which is characterized by a single threefold rotation axis. wikipedia.orgosti.gov Specifically, it adopts the BiI₃-type layer structure. core.ac.uk

The space group assigned to ytterbium tribromide is R-3 (No. 148), a rhombohedral space group. wikipedia.orgosti.govcore.ac.uk This space group dictates the symmetry operations that can be applied to the crystal lattice, leaving it unchanged. The lattice parameters, which define the size and shape of the unit cell, have been determined to be a = 6.97179(18) Å and c = 19.1037(7) Å at room temperature. core.ac.uk The structure is two-dimensional, consisting of YbBr₃ sheets oriented along the (0, 0, 1) direction. osti.gov

Powder X-ray Diffraction (PXRD) Analysis for Phase Identification

Powder X-ray diffraction (PXRD) is a key technique for identifying the crystalline phases of a material. For ytterbium tribromide, PXRD analysis confirms its crystal structure and is used to verify the purity of synthesized samples. core.ac.uk The diffraction patterns obtained from PXRD are compared with standard data from crystallographic databases to ensure the correct phase has been formed. researchgate.net This method is also routinely used to analyze the products of chemical reactions involving ytterbium tribromide, such as in the formation of perovskite precursors. nih.govresearchgate.netiucr.orgresearchgate.net

Single-Crystal X-ray Diffraction for Atomic Arrangement

For a precise determination of the atomic arrangement within the crystal lattice, single-crystal X-ray diffraction is employed. This technique provides detailed information about the positions of individual atoms, bond lengths, and bond angles. webelements.commsu.eduscirp.org In the case of ytterbium tribromide, single-crystal XRD studies have been essential in elucidating the coordination environment of the Yb³⁺ ion and the connectivity of the bromide ligands. core.ac.uk These studies have revealed that the unit cell contains six Yb³⁺ ions. core.ac.uk

Detailed Structural Elucidation

The structural details of ytterbium tribromide reveal a specific coordination and bonding pattern that defines its properties.

Ytterbium(III) Coordination Environment and Polyhedral Geometry

The Ytterbium(III) (Yb³⁺) ion is central to the structure of ytterbium tribromide. In this compound, each Yb³⁺ ion is coordinated to six bromide (Br⁻) ions, forming a distorted octahedral geometry. osti.govcore.ac.uk This coordination results in the formation of YbBr₆ octahedra. osti.gov The Yb³⁺ ions possess C₃ point symmetry and form two-dimensional honeycomb lattices perpendicular to the c-axis. core.ac.uk

Bromide Ligand Bridging and Terminal Coordination Modes

The YbBr₆ octahedra are not isolated but are connected to each other through edge-sharing. osti.gov This edge-sharing arrangement is a common feature in the crystal structures of metal halides. In this configuration, bromide ions act as bridging ligands between adjacent ytterbium centers. The bromide ions are described as being bonded in a water-like geometry to two equivalent Yb³⁺ atoms. osti.gov

Interatomic Distances and Bond Angles in the YbBr₃ Lattice

The precise measurement of bond lengths and angles is critical for a complete description of the crystal structure. ucl.ac.ukunits.it In the Ytterbium tribromide lattice, the Yb–Br bond lengths are not all identical. There are three shorter bonds measuring 2.88 Å and three longer bonds at 2.89 Å. osti.gov The Br⁻-Yb³⁺-Br⁻ bond angles also show deviation from a perfect octahedron, with values ranging between 87.3° and 91.1°. core.ac.uk

Crystallographic Data for Ytterbium Tribromide

ParameterValue
Crystal SystemTrigonal wikipedia.orgosti.gov
Space GroupR-3 wikipedia.orgosti.govcore.ac.uk
Lattice Parameter (a)6.97179(18) Å core.ac.uk
Lattice Parameter (c)19.1037(7) Å core.ac.uk

Selected Interatomic Distances and Bond Angles in Ytterbium Tribromide

BondDistance (Å)
Yb–Br (shorter)2.88 osti.gov
Yb–Br (longer)2.89 osti.gov
AngleValue (°)
Br⁻-Yb³⁺-Br⁻87.3 - 91.1 core.ac.uk

Crystal Packing and Extended Lattice Architecture

Ytterbium tribromate adopts a layered crystal structure analogous to that of Bismuth Triiodide (BiI₃) and Ferric Chloride (FeCl₃). core.ac.ukrsc.org The solid-state architecture is characterized by two-dimensional (2D) sheets composed of Ytterbium (Yb³⁺) and Bromide (Br⁻) ions, which are stacked along the c-axis of the crystal. core.ac.uk Within these layers, the Yb³⁺ ions form a distinct two-dimensional honeycomb lattice. core.ac.ukosti.gov This arrangement highlights the primarily ionic nature of the interactions within the layers, with weaker forces likely holding the sheets together in the extended lattice.

Examination of Anion Sublattice Organization

The organization of the bromide anions is dictated by the coordination requirements of the Ytterbium(III) cation. Each Yb³⁺ ion is octahedrally coordinated to six bromide ions, forming [YbBr₆] octahedral units. core.ac.uk These octahedra share edges with neighboring octahedra to create the extended honeycomb network that constitutes the layers. The bromide ions are located at the vertices of these octahedra, bridging adjacent ytterbium centers. The Br⁻-Yb³⁺-Br⁻ bond angles show minor deviations from ideal octahedral geometry, with values between 87.3° and 91.1°, indicating a slight distortion in the coordination environment. core.ac.uk

Intermolecular Interactions and Unit Cell Parameters

The primary forces governing the structure of this compound are the strong electrostatic attractions between the trivalent Yb³⁺ cations and the Br⁻ anions. These ionic bonds are the dominant interactions within the 2D layers. The interactions between the layers are significantly weaker, characteristic of van der Waals forces, which is typical for such layered halide structures.

Crystallographic studies have precisely defined the unit cell of this compound. The compound crystallizes in the trigonal system, with a rhombohedral lattice belonging to the R-3 space group (No. 148). core.ac.ukrsc.orgwikipedia.org Detailed parameters are provided in the table below.

Table 1: Crystallographic Data for this compound (YbBr₃)

ParameterValueSource
Crystal SystemTrigonal wikipedia.org
Space GroupR-3 core.ac.ukrsc.orgwikipedia.org
Lattice Parameter (a)6.97179(18) Å core.ac.ukosti.gov
Lattice Parameter (c)19.1037(7) Å core.ac.ukosti.gov
Unit Cell Volume (V)805.5 ų (Calculated)
Formula Units (Z)6 core.ac.uk

Influence of Lanthanide Contraction on YbBr₃ Structure

The crystal structure of YbBr₃ is a direct consequence of the phenomenon known as the lanthanide contraction. This refers to the steady decrease in the ionic radii of the trivalent lanthanide ions (Ln³⁺) as the atomic number increases from Lanthanum (La) to Lutetium (Lu). mdpi.com Ytterbium, being a late lanthanide, has a significantly smaller ionic radius than the early lanthanides. This size difference is the primary factor driving the variation in crystal structures observed across the lanthanide tribromide series. mdpi.comrsc.org

Systematic Variation in Coordination Sphere Across the Lanthanide Series

The decreasing size of the Ln³⁺ cation across the lanthanide series necessitates a change in the coordination environment to maintain stable crystal packing. rsc.orgosti.gov Larger, early lanthanide cations can accommodate a higher number of anions in their primary coordination sphere, while the smaller, later lanthanides favor lower coordination numbers. osti.gov For the tribromides, this trend is clearly evident. The early lanthanides like La and Ce form tribromides with the UCl₃-type structure, where the metal ion is nine-coordinate. osti.gov In contrast, Ytterbium's smaller ionic radius results in a stable six-coordinate octahedral environment in the FeCl₃-type structure. rsc.orgrsc.org

Structural Transitions and Phase Behavior in Related Lanthanide Bromides

The lanthanide tribromide series (LnBr₃) exhibits at least three distinct crystal structures at ambient conditions, with transitions occurring as the cation size decreases. rsc.orgrsc.org

UCl₃-type Structure: The tribromides of the largest, early lanthanides (La, Ce, Pr) adopt the hexagonal UCl₃-type structure, which features nine-coordinate metal centers. rsc.org

PuBr₃-type Structure: The middle lanthanides (Nd, Pm, Sm, Eu) crystallize in the orthorhombic PuBr₃-type structure, characterized by eight-coordinate metal ions.

FeCl₃-type Structure: The smallest, late lanthanides (Gd, Tb, Dy, Ho, Er, Tm, Yb, Lu) and Yttrium form tribromides with the rhombohedral FeCl₃-type structure. rsc.orgrsc.org In this structure, the metal ion is six-coordinate, forming edge-sharing octahedra. rsc.org

The transition from higher to lower coordination numbers across the series is a classic example of the structural consequences of the lanthanide contraction. This compound, with its six-coordinate Yb³⁺ ions, represents the structural type adopted by the smallest members of the lanthanide family. rsc.orgrsc.org

Table 2: Structural Trends in Lanthanide Tribromides (LnBr₃)

Lanthanide (Ln)Ln³⁺ Ionic Radius (CN=8, pm)Crystal Structure TypeCoordination Number (CN)Source
La116.0UCl₃-type9 rsc.org
Ce114.3UCl₃-type9 rsc.org
Pr112.6UCl₃-type9 rsc.org
Nd110.9PuBr₃-type8 rsc.org
Gd105.3FeCl₃-type6 rsc.orgrsc.org
Yb98.5FeCl₃-type6 rsc.orgrsc.org
Lu97.7FeCl₃-type6 rsc.orgrsc.org

Note: Ionic radii are based on a coordination number of 8 for consistent comparison; the actual coordination number in the specified crystal structure may differ.

Electronic Structure and Advanced Spectroscopic Characterization of Ytterbium Tribromate

Spectroscopic Probing of Ytterbium(III) Electronic Configuration

The electronic configuration of the trivalent ytterbium ion (Yb³⁺) is [Xe] 4f¹³. This configuration, with a single "hole" in the otherwise filled 4f shell, gives rise to its characteristic spectroscopic and magnetic properties. The electronic structure is defined by a ground state manifold, ²F₇/₂, and a single excited state manifold, ²F₅/₂, resulting from spin-orbit coupling. The energy separation between these manifolds is approximately 10,000 cm⁻¹, leading to absorption and emission in the near-infrared (NIR) region.

In a crystalline environment, such as in ytterbium tribromate nonahydrate, the 4f electron orbitals of the Yb³⁺ ion are subjected to an electrostatic field generated by the surrounding ligands (in this case, the oxygen atoms of water molecules and possibly bromate (B103136) ions). This is known as the crystal field effect. The 4f orbitals are well-shielded by the outer 5s² and 5p⁶ electron shells, resulting in relatively weak interactions with the ligand field compared to d-block elements. webelements.com Nevertheless, this interaction is sufficient to lift the degeneracy of the J-manifolds (Stark effect).

The ground state manifold (²F₇/₂) splits into four Kramers doublets, and the excited state manifold (²F₅/₂) splits into three Kramers doublets. mdpi.com The magnitude of this splitting is on the order of a few hundred cm⁻¹ and is highly sensitive to the symmetry and strength of the local crystal field around the Yb³⁺ ion. nih.govrsc.org While specific data for this compound is not available, studies on other Yb³⁺-doped crystals show that the total splitting of the ground state can range from approximately 400 cm⁻¹ to over 800 cm⁻¹, depending on the host lattice. spectroscopyonline.com

Lanthanide bromate nonahydrates, Ln(BrO₃)₃·9H₂O (where Ln is a lanthanide), are known to be isostructural for many elements in the series. psu.eduscispace.com X-ray diffraction studies on analogous compounds like nonaaquayttrium(III) bromate (Y(H₂O)₉₃) reveal a hexagonal crystal system (space group P6₃/mmc). ijcce.ac.ir In this structure, the lanthanide ion is coordinated by nine water molecules, forming a tricapped trigonal prism (TTP) geometry. psu.eduijcce.ac.ir It is highly probable that Yb(BrO₃)₃·9H₂O adopts this same structure. The Yb³⁺ ion would occupy a site with high symmetry, which dictates the selection rules for electronic transitions between the Stark levels.

The ligand field splitting, which can be determined from high-resolution absorption and luminescence spectra, provides valuable information about the coordination geometry. vrachi.namechemrxiv.org The energy of the Stark sublevels can be modeled using crystal field theory, which parameterizes the electrostatic interaction. For Yb³⁺, with its 4f¹³ configuration, the analysis is relatively straightforward compared to other lanthanides with more complex electronic structures. nih.gov The analysis of the ligand field splitting in Yb³⁺ complexes with different symmetries has shown that the total splitting is a sensitive probe of the coordination environment. acs.org For instance, the splitting is generally larger in lower-symmetry environments. spectroscopyonline.com

Vibrational Spectroscopy for Bonding Characterization

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing the bonding within a compound by probing its molecular and lattice vibrations.

While an FTIR spectrum specifically for this compound is not readily found in the literature, the expected vibrational modes can be inferred from studies on isostructural lanthanide bromate nonahydrates and other bromate compounds. researchgate.networldscientific.comscirp.org The FTIR spectrum would be dominated by vibrations of the bromate ion (BrO₃⁻) and the coordinated water molecules.

The free bromate ion has a pyramidal C₃ᵥ symmetry and exhibits four fundamental vibrational modes: symmetric stretch (ν₁), symmetric bend (ν₂), asymmetric stretch (ν₃), and asymmetric bend (ν₄). In the crystal lattice of Yb(BrO₃)₃·9H₂O, the site symmetry of the bromate ion is expected to be lower than C₃ᵥ, which would cause the degeneracy of the ν₃ and ν₄ modes to be lifted, resulting in the appearance of additional bands in the spectrum. scirp.orgscirp.org Furthermore, hydrogen bonding between the water molecules and the bromate oxygen atoms would influence the position of the bromate vibrational modes. worldscientific.com

The vibrations of the coordinated water molecules are also prominent. These include O-H stretching modes, typically observed in the 3000-3600 cm⁻¹ region, and H-O-H bending modes around 1600-1650 cm⁻¹. worldscientific.comscirp.org The coordination to the Yb³⁺ ion and the involvement in hydrogen bonding typically lead to a broadening and shifting of these bands compared to free water.

Table 1: Expected FTIR Vibrational Modes for this compound Nonahydrate (Based on data from analogous lanthanide bromate compounds)

Wavenumber Range (cm⁻¹) Assignment Origin
3000 - 3600 ν(O-H) Water Stretching
1600 - 1650 δ(H-O-H) Water Bending
~800 ν₁(Br-O) Bromate Symmetric Stretch
~420 ν₂(Br-O) Bromate Symmetric Bend
~820 ν₃(Br-O) Bromate Asymmetric Stretch
~360 ν₄(Br-O) Bromate Asymmetric Bend
< 300 - Lattice Modes (including Yb-O vibrations)

Raman spectroscopy provides complementary information to FTIR. For a centrosymmetric crystal structure, such as the P6₃/mmc space group proposed for Yb(BrO₃)₃·9H₂O, the rule of mutual exclusion would apply, meaning that vibrational modes that are Raman active are not FTIR active, and vice versa. scirp.orgscirp.org

The Raman spectrum would also show the internal modes of the bromate ion and water molecules. The symmetric Br-O stretching mode (ν₁) is typically very strong in the Raman spectrum of bromates. researchgate.netscirp.org Studies on lanthanide bromate nonahydrates have identified the vibrational modes and discussed the binding character based on the positions of the Br-O stretching and lattice vibrations. researchgate.net The low-frequency region of the Raman spectrum (< 300 cm⁻¹) is particularly informative as it contains the lattice vibrations, including the stretching and bending modes of the Yb-O bonds within the [Yb(H₂O)₉]³⁺ coordination sphere.

Table 2: Expected Raman Vibrational Modes for this compound Nonahydrate (Based on data from analogous lanthanide bromate compounds)

Wavenumber Range (cm⁻¹) Assignment Origin
~800 ν₁(Br-O) Bromate Symmetric Stretch
~420 ν₂(Br-O) Bromate Symmetric Bend
~820 ν₃(Br-O) Bromate Asymmetric Stretch
~360 ν₄(Br-O) Bromate Asymmetric Bend
< 400 - Lattice and Yb-O Modes

High-Resolution Optical and Luminescence Spectroscopy

High-resolution optical absorption and luminescence spectroscopy are the most direct methods for probing the electronic energy levels of the Yb³⁺ ion. The characteristic luminescence of Yb³⁺ arises from the electronic transition from the lowest-energy Stark level of the excited ²F₅/₂ manifold to the various Stark levels of the ground ²F₇/₂ manifold. nih.gov

The emission spectrum, typically measured at low temperatures to reduce thermal broadening and resolve the individual Stark transitions, consists of several sharp lines in the near-infrared region, generally between 970 nm and 1050 nm. mdpi.comrsc.org The number of observed emission lines, their precise energies, and their relative intensities are dictated by the crystal field splitting and the selection rules for the specific site symmetry of the Yb³⁺ ion. leibniz-ipht.de

While a specific high-resolution luminescence spectrum for this compound is not available, the general features can be predicted. Excitation into the higher energy Stark levels of the ²F₅/₂ manifold would be followed by rapid non-radiative relaxation to the lowest Stark level of this manifold, from which luminescence occurs. The resulting spectrum would provide the energy differences between the lowest excited Stark level and the four ground state Stark levels. Conversely, a high-resolution absorption or excitation spectrum would reveal the energies of the three Stark levels of the ²F₅/₂ manifold relative to the lowest ground state level. Combining these techniques allows for a complete experimental determination of the Stark energy level scheme. chemrxiv.org

The luminescence lifetime (τ) and quantum yield (Φ) are crucial parameters that characterize the efficiency of the emission process. For Yb³⁺ complexes, these values are highly sensitive to the presence of high-frequency oscillators, such as O-H or C-H bonds, in the vicinity of the metal ion, as these can quench the luminescence through non-radiative energy transfer. mdpi.comrsc.org In Yb(BrO₃)₃·9H₂O, the nine coordinated water molecules would provide efficient quenching pathways, likely resulting in a relatively low quantum yield and a short lifetime at room temperature.

Near-Infrared (NIR) Absorption and Emission Studies

The near-infrared (NIR) spectroscopic properties of ytterbium(III) compounds are dominated by the electronic transitions between the ground state manifold, ²F₇/₂, and the single excited state manifold, ²F₅/₂. researchgate.net The crystal field created by the surrounding ligands splits these manifolds into a series of Stark levels, resulting in sharp absorption and emission lines in the 950-1100 nm range. researchgate.netresearchgate.net

Early spectroscopic studies of ytterbium salts identified absorption for ytterbium bromate in the region of 9700 Å (970 nm). optica.org However, the spectra were noted for their complexity, with many lines forbidden by selection rules and a small Stark splitting, which complicates interpretation. optica.org More detailed investigations into the crystal field of Yb(BrO₃)₃·9H₂O provide insight into the electronic energy levels. wikipedia.org

In analogous ytterbium-doped borate (B1201080) crystals, such as Li₆Y(BO₃)₃, the emission maximum is located at 972 nm. researchgate.net The total splitting of the ground ²F₇/₂ and excited ²F₅/₂ states in this host were determined to be 676 cm⁻¹ and 523 cm⁻¹, respectively. researchgate.net NIR vibronic sideband spectroscopy, which examines weak sidebands accompanying the main electronic transition, can provide an infrared-like spectrum of the ligands directly coordinated to the Yb³⁺ ion, offering insights into the local vibrational structure. nih.gov

The table below summarizes the NIR emission characteristics for Yb³⁺ in various host materials, illustrating the typical range of observed properties.

Compound/HostExcitation Wavelength (nm)Emission Peak(s) (nm)Lifetime (τ_obs)Reference
Yb(DPPDA)₂ in CD₃OD335975, 1011105 µs nih.gov
Yb³⁺:Li₆Y(BO₃)₃230972~1.03 ms researchgate.net
[Yb(TPP)(GBI)(H₂O)]515974N/A rsc.org
Yb³⁺:YMgB₅O₁₀N/A950-1100N/A mdpi.com

Energy Transfer Processes Involving Yb(III) Centers

The simple two-level electronic structure of the Yb³⁺ ion makes it an ideal candidate for energy transfer studies. It can act as an energy acceptor from a sensitizing chromophore (the "antenna effect") or participate in cooperative energy transfer processes with other ions. rsc.orgspectroscopyonline.com

Antenna Effect: In this process, an organic ligand or another metal center absorbs light and transfers the energy to the Yb³⁺ ion, which then emits in the NIR. nih.gov For this to be efficient, the triplet state energy of the sensitizer (B1316253) must be well-matched with the ²F₅/₂ excited state of Yb³⁺. nih.gov

Down-conversion/Quantum Cutting: A high-energy photon absorbed by a donor ion can be converted into two lower-energy NIR photons emitted by two neighboring Yb³⁺ ions. researchgate.net This process has been investigated in systems like Bi³⁺/Yb³⁺ co-doped borates, where the energy from a single Bi³⁺ ion can be transferred to two Yb³⁺ ions. researchgate.netacs.org

Up-conversion: This involves the conversion of lower-energy NIR light into higher-energy visible light. In systems co-doped with ions like Er³⁺ or Tm³⁺, two excited Yb³⁺ ions can cooperatively transfer their energy to a single acceptor ion, promoting it to a higher excited state from which it emits visible light. nih.govrsc.org This process is confirmed by observing that the visible emission intensity has a quadratic dependence on the NIR pump power. nih.gov

While these processes are fundamental to Yb³⁺ photophysics, specific studies detailing energy transfer mechanisms within the this compound compound itself are not prominent in the surveyed literature.

Luminescence Thermometry and Quantum Yield Investigations

The temperature-sensitive emission of lanthanide ions allows them to be used as probes for non-contact thermometry. nih.govresearchgate.net In systems co-doped with another lanthanide like Er³⁺, the fluorescence intensity ratio (FIR) of two thermally coupled energy levels of the Er³⁺ ion, sensitized by Yb³⁺, can be used to measure temperature over a wide range. nih.govresearchgate.net For instance, in Ba₃Y(BO₃)₃:Er³⁺,Yb³⁺ phosphors, a maximum relative thermal sensitivity of 1.44 × 10⁻⁴ K⁻¹ has been reported. nih.gov It is also possible to design thermometers based on a single Yb³⁺ complex, where the emission spectrum profile changes with temperature, allowing for self-calibrated thermal monitoring. d-nb.info

The photoluminescence quantum yield (PLQY) is a critical parameter that measures the efficiency of the emission process. For Yb³⁺, it is the ratio of photons emitted to photons absorbed. The intrinsic quantum yield (ΦLn) can be estimated from the ratio of the observed emission lifetime (τobs) to the natural radiative lifetime (τ₀). rsc.org The design of highly emissive Yb³⁺ complexes focuses on maximizing sensitization efficiency and minimizing non-radiative decay caused by vibrational quenching from oscillators like O-H or C-H bonds in the coordination sphere. nih.gov Replacing these with heavier atoms, for instance in deuterated solvents, can dramatically increase the quantum yield. rsc.org Research on specifically designed Yb³⁺ complexes has achieved unprecedentedly high quantum yields. rsc.org

Specific investigations into the luminescence thermometry capabilities or the quantum yield of this compound are not detailed in the available research. However, the principles are broadly applicable to Yb(III) compounds.

The table below presents quantum yield data for several Yb(III) complexes, demonstrating the range of efficiencies that have been achieved.

CompoundMediumQuantum Yield (Φ)Reference
Yb(DPPDA)₂CD₃OD0.46% (Absolute) nih.gov
Yb-porphyrinate complexCD₂Cl₂63% (Estimated) rsc.org
Yb³⁺:CsPbCl₃ NanocrystalsN/A>100% (via Quantum Cutting) researchgate.net
Yb-porphyrin complexN/A> Yb-acetylacetonate complex researchgate.net

Advanced Spectroscopic Techniques for YbBr₃

While the chemical formula for this compound is Yb(BrO₃)₃, this section heading from the source material refers to YbBr₃, or Ytterbium tribromide. The following discussion pertains to advanced spectroscopic techniques as they apply to ytterbium compounds in general, as specific studies on this compound using these methods are not widely available.

X-ray Photoelectron Spectroscopy (XPS) for Elemental and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of the elements within a material. researchgate.net For a compound like this compound, XPS analysis would confirm the presence of ytterbium, bromine, and oxygen.

The primary XPS region for ytterbium is the Yb 4d orbital. thermofisher.com The binding energy of the Yb 4d electrons is characteristic of its oxidation state. In its metallic form (Yb⁰), ytterbium has a filled 4f¹⁴ shell, while in the common +3 oxidation state (as in Yb₂O₃ or Yb(BrO₃)₃), it has a 4f¹³ configuration. researchgate.net This change in electronic structure leads to a shift in the core-level binding energies and the appearance of multiplet splitting in the spectra for the Yb³⁺ state due to the coupling of the core hole with the partially filled 4f shell. researchgate.net For Yb₂O₃, the Yb 4d peak position is found at a higher binding energy compared to the pure metal. researchgate.net Therefore, XPS could definitively confirm the Yb(III) oxidation state in this compound.

Modulation-Transfer Spectroscopy for Isotopic Resolution

Modulation-Transfer Spectroscopy (MTS) is a high-resolution, Doppler-free laser spectroscopy technique. researchgate.netnih.gov It is particularly useful for resolving the isotopic shifts and hyperfine structures of atoms. nih.gov Ytterbium has seven stable isotopes, some with non-zero nuclear spin (¹⁷¹Yb, I=1/2; ¹⁷³Yb, I=5/2), which leads to a complex hyperfine structure. rsc.org

In a typical MTS experiment on ytterbium, a laser is used to probe an atomic vapor, often generated in a hollow cathode lamp. researchgate.netosti.gov The technique produces dispersion-like signals with a flat background, allowing for precise frequency measurements of transitions between electronic states. osti.gov It has been successfully used to resolve all isotopic lines of neutral ytterbium atoms, providing valuable data for atomic physics and optical clock research. researchgate.net While this technique is powerful for studying free atoms, its application to analyze isotopic composition within a solid compound like this compound is not a standard method and is not reported in the available literature.

Nuclear Magnetic Resonance (NMR) Studies of Solution/Solid State Yb(III) Complexes

Nuclear Magnetic Resonance (NMR) spectroscopy on compounds containing the Yb³⁺ ion is challenging due to its paramagnetic nature. The unpaired electron in the 4f shell causes large chemical shifts (known as paramagnetic or hyperfine shifts) and significant line broadening, which can obscure spectral details. researchgate.netnih.gov

Despite these challenges, NMR is a powerful tool for studying the structure of Yb(III) complexes in solution. researchgate.netspectroscopyonline.com For instance, ¹H NMR spectra of Yb(III) complexes show highly dispersed resonances. mdpi.com By combining experimental data with theoretical fitting procedures, it is possible to assign these resonances and determine the solution structure of a single isomer. researchgate.net Exchange spectroscopy (EXSY) can be used to identify protons that are in chemical exchange, such as coordinated water or alcohol protons. mdpi.comnih.gov Furthermore, ¹⁹F NMR has been used to study the binding of fluoride (B91410) ions to Yb(III) complexes, where the signal for the bound fluoride is shifted dramatically compared to the free ion. nih.gov For solid-state analysis, specialized techniques are required, and studies often focus on related diamagnetic Y³⁺ or Lu³⁺ complexes to aid in structural interpretation. researchgate.netrsc.org No NMR studies specifically on this compound were found in the search results.

Reactivity Profiles and Reaction Mechanisms of Ytterbium Tribromate

Chemical Reactivity Investigations

The reactivity of ytterbium tribromate is fundamentally linked to its electronic structure and its interactions with other chemical species.

The concept of Lewis acidity is central to understanding the reactivity of YbBr₃. A Lewis acid is a chemical species that can accept a pair of electrons from a Lewis base, which is an electron-pair donor. wou.edugeeksforgeeks.org The positively charged Yb³⁺ ion in this compound is electron-deficient, making it a potent Lewis acid. alfachemic.comlibretexts.org

In the presence of Lewis bases (ligands), such as molecules containing oxygen or nitrogen atoms with lone pairs of electrons, YbBr₃ forms coordination complexes. wou.eduuni-siegen.de This interaction involves the donation of an electron pair from the ligand to the empty orbitals of the Yb³⁺ ion, forming a coordinate covalent bond. uni-siegen.de The formation of these acid-base adducts is the initial and crucial step in nearly all reactions involving YbBr₃. wou.edu The number of ligands that can bind to the central metal ion is known as the coordination number, which for lanthanide complexes is commonly high, often 6 or more. uni-siegen.delibretexts.org The stability and structure of these complexes are influenced by factors such as the size of the Yb³⁺ ion and the steric and electronic properties of the coordinating ligands. uni-siegen.de

This compound itself is the product of a direct chemical reaction between its constituent elements. Metallic ytterbium reacts with elemental bromine to form the white solid this compound. wikipedia.org

Formation of this compound: 2 Yb (s) + 3 Br₂ (l) → 2 YbBr₃ (s) wikipedia.org

Like other ytterbium compounds, it is reactive towards water and dissolves in acids. scienceinfo.comwikipedia.org While its primary utility in modern chemistry is as a catalyst, its fundamental reactivity as a Lewis acid allows it to interact with a wide array of electron-donating organic and inorganic substrates, activating them for further transformation.

YbBr₃ as a Catalytic Species

The strong Lewis acidity of Yb(III) compounds makes them effective catalysts for a variety of organic transformations. alfachemic.comrsc.org While research on this compound is less extensive than on its triflate counterpart (Ytterbium(III) trifluoromethanesulfonate, Yb(OTf)₃), its catalytic activity can be understood by analogy, as the active species in both cases is the Yb³⁺ ion. thieme-connect.comresearchgate.netbenthamscience.com

Ytterbium(III) triflate is a well-documented, water-tolerant Lewis acid catalyst for numerous reactions, including Mannich reactions, Friedel-Crafts acylations, Michael additions, and Diels-Alder reactions. researchgate.netbenthamscience.com The catalytic mechanism generally proceeds through the following steps:

Activation: The Lewis acidic Yb³⁺ center coordinates to an electron-rich atom (e.g., oxygen or nitrogen) on the organic substrate. thieme-connect.com For instance, in a reaction involving a carbonyl compound, the ytterbium ion binds to the carbonyl oxygen.

Increased Electrophilicity: This coordination withdraws electron density from the substrate, making it significantly more electrophilic and thus more susceptible to attack by a nucleophile. thieme-connect.com

Nucleophilic Attack: A nucleophile attacks the activated substrate, leading to the formation of a new chemical bond.

Catalyst Regeneration: The product dissociates from the ytterbium ion, regenerating the Yb(III) catalyst, which can then enter another catalytic cycle.

A prime example is the Yb(OTf)₃-catalyzed synthesis of aziridines from imines and diazoesters, where the catalyst activates the imine for nucleophilic attack by the enolate derived from the diazoester. thieme-connect.com Similarly, in alcohol addition reactions, the mechanism can involve the initial activation of the alcohol by the Yb(III) center to form a coordinated complex, which facilitates subsequent steps. thieme-connect.com This general mechanistic framework is expected to apply to reactions catalyzed by YbBr₃.

The ligands attached to the metal center are not merely spectators; they play a critical role in modulating the catalyst's activity and selectivity. organic-chemistry.orgnih.gov In YbBr₃, the three bromide anions are the ligands. Their properties, when compared to other common ligands like triflate (OTf⁻), can influence the catalytic cycle in several ways:

Lability and Ligand Exchange: The catalytic cycle requires the substrate to coordinate to the ytterbium ion, which often involves the temporary displacement of one or more of the original ligands. The strength of the Yb-Br bond compared to the Yb-substrate bond will influence the equilibrium of this exchange and, consequently, the reaction kinetics.

Catalyst Speciation: Studies on other metal systems show that halide ligands can be actively involved in the catalytic cycle, for instance, through halide abstraction steps or by influencing the formation of monomeric or dimeric catalytic species in solution. nih.govnih.gov Research on Yb(OTf)₃ has demonstrated that the addition of other ligands, such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), can dramatically accelerate reaction rates, highlighting the profound impact of the ligand sphere on catalytic efficiency. organic-chemistry.org

Lewis acid catalysis with lanthanide compounds is often characterized by high levels of selectivity. The catalyst's size and coordination geometry can direct how and where a reaction occurs on a substrate molecule.

Regioselectivity: This refers to the preference for reaction at one position over another. In a Yb(III)-catalyzed syn-thioallylation of ynamides, the catalyst controls the addition to occur with a specific orientation, leading to the syn product. universite-paris-saclay.fr The coordination of the bulky Yb(III) catalyst to a specific functional group can preferentially activate that site within a complex molecule, directing the reaction to a single region.

Stereoselectivity: This is the preference for the formation of one stereoisomer over another. Yb(III) catalysts excel at controlling stereochemistry. For example, the Yb(OTf)₃-catalyzed synthesis of aziridines can proceed with high diastereoselectivity. thieme-connect.com This control arises from the coordination of the substrate to the chiral catalyst or the formation of a structured, chiral transition state. The catalyst effectively blocks one face of the reacting molecule, forcing the incoming nucleophile to attack from the less sterically hindered face, thereby dictating the 3D arrangement of the final product.

The table below summarizes representative reactions catalyzed by Yb(III) systems, illustrating the types of selectivity that can be achieved, which are analogously expected for YbBr₃.

Reaction TypeSubstratesSelectivity ObservedReference
AziridinationImines, DiazoestersHigh Diastereoselectivity thieme-connect.com
ThioallylationYnamidesRegioselective (syn-addition) universite-paris-saclay.fr
[3+2] CycloadditionMethylenecyclopropanes, AldehydesHigh Stereoselectivity thieme-connect.com
Michael AdditionVarious nucleophiles and acceptorsRate acceleration with co-ligands organic-chemistry.org

Interactions in Complex Chemical Environments

The reactivity of this compound in complex chemical environments is dictated by the behavior of the ytterbium(III) ion (Yb³⁺) and the bromate (B103136) anion (BrO₃⁻). As with other lanthanide compounds, its interactions are significantly influenced by the solvent, surrounding ligands, and the physical state of the compound.

Solution-Phase Speciation and Solvation Dynamics

In aqueous solutions, this compound dissolves to form a solvated ytterbium cation and bromate anions. The Yb³⁺ ion, like other late lanthanide ions, is strongly hydrated. wikipedia.org The primary species in non-complexing aqueous media is the nonaaqu ytterbium(III) ion, [Yb(H₂O)₉]³⁺. wikipedia.org This hydrated complex features a tricapped trigonal prismatic geometry, a common coordination arrangement for lanthanide ions in aqueous solution. ijcce.ac.iracs.orgnih.gov The stability and dynamics of this solvation shell are central to the compound's solution-phase chemistry.

Molecular dynamics simulations and experimental studies on lanthanide ions reveal that the water molecules in the first hydration shell are in constant exchange with the bulk solvent. iupac.orgaip.org The rate of this water exchange varies across the lanthanide series. For Yb³⁺, the exchange is generally faster than for lighter lanthanides due to the increasing charge density and the "lanthanide contraction," which leads to a smaller ionic radius and subtle changes in hydration dynamics. iupac.org

The speciation of Yb³⁺ in solution is highly dependent on the presence of other coordinating ligands. While the bromate ion is a weak ligand, in concentrated solutions or in non-aqueous solvents, it can form inner-sphere complexes with the Yb³⁺ ion, displacing water molecules from the primary coordination sphere. The solvation dynamics are also significantly altered in non-aqueous solvents like ionic liquids or organic solvents, where the solvent molecules themselves coordinate to the metal center, leading to different coordination numbers and geometries. rsc.orgacs.org For instance, studies on Yb³⁺ in different ionic liquids have shown coordination numbers of six with PF₆⁻ anions and eight with AlCl₄⁻ anions, highlighting the solvent's critical role in determining the local structure around the metal ion. rsc.org

Table 1: Predicted Coordination Environment of Yb³⁺ in Aqueous Solution This table is based on data for homologous lanthanide ions and provides expected values for Ytterbium(III).

PropertyValue/DescriptionReference(s)
Predominant Species[Yb(H₂O)₉]³⁺ wikipedia.org
Coordination Number9 (in water) wikipedia.orgresearchgate.net
Coordination GeometryTricapped Trigonal Prism ijcce.ac.irnih.gov
Yb-O Bond DistancesVaries (avg. ~2.3-2.5 Å) ijcce.ac.irijcce.ac.ir

Solid-State Reactivity and Surface Chemistry

This compound is most commonly isolated from aqueous solutions as the nonahydrate, Yb(BrO₃)₃·9H₂O. wikipedia.org The solid-state structure is comprised of the [Yb(H₂O)₉]³⁺ complex cations and BrO₃⁻ anions, held together by electrostatic forces and an extensive network of hydrogen bonds between the coordinated water molecules and the bromate ions. ijcce.ac.irijcce.ac.ir This hydrogen bonding network is crucial for the stability of the crystal lattice. ijcce.ac.ir

The solid-state reactivity of this compound nonahydrate is primarily characterized by its thermal decomposition. Upon heating, the compound first undergoes dehydration, losing its nine water molecules to form the anhydrous this compound, Yb(BrO₃)₃. wikipedia.org Further heating leads to the decomposition of the anhydrous salt. The exothermic decomposition of metal bromates typically results in the formation of metal oxides or, in this specific case, ytterbium oxybromide (YbOBr). wikipedia.orgaip.org The decomposition pathway is a key aspect of its solid-state reactivity, offering a route to synthesize other ytterbium compounds. aip.org

The surface chemistry of this compound, while not extensively studied directly, can be inferred from the behavior of other lanthanide compounds. The surface of a Yb(BrO₃)₃·9H₂O crystal will be terminated by the components of its crystal lattice: hydrated ytterbium ions and bromate anions. These surface sites are expected to be reactive. For example, the surface can interact with atmospheric water, leading to hygroscopic behavior. samaterials.com The surface reactivity is also critical in catalytic applications, where the coordination environment of the surface Yb³⁺ ions can facilitate reactions. The grafting of lanthanide complexes onto surfaces like silica (B1680970) has been shown to occur via reactions with surface silanol (B1196071) groups, creating covalent ≡Si−O−Ln bonds. acs.org Similar reactivity could be anticipated for this compound with suitable substrates, where surface Yb³⁺ centers would act as Lewis acid sites. acs.orgresearchgate.net

Table 2: Thermal Decomposition of this compound Nonahydrate

StepReactantProduct(s)ConditionsReference(s)
DehydrationYb(BrO₃)₃·9H₂O(s)Yb(BrO₃)₃(s) + 9H₂O(g)Heating wikipedia.org
DecompositionYb(BrO₃)₃(s)YbOBr(s) + O₂(g) + Br₂(g)Further Heating wikipedia.org

Theoretical and Computational Investigations of Ytterbium Tribromate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties and bonding in molecules like ytterbium tribromate. These methods provide insights into the geometric arrangement of atoms and the distribution of electrons, which govern the compound's reactivity and physical properties.

Density Functional Theory (DFT) Studies of Geometric and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT studies would be invaluable in determining its optimized molecular geometry, bond lengths, and bond angles. Such calculations could predict the most stable arrangement of the ytterbium and bromine atoms.

Furthermore, DFT can elucidate the electronic structure by calculating properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A hypothetical data table for the geometric parameters of an optimized YbBr₃ molecule is presented below to illustrate the potential output of such a study.

Table 1: Hypothetical DFT-Calculated Geometric Parameters for this compound

Parameter Value
Yb-Br Bond Length (Å) Data Not Available
Br-Yb-Br Bond Angle (°) Data Not Available

Ab Initio Calculations for Energy Barriers and Electronic Transitions

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a high level of accuracy. These calculations would be instrumental in determining the energy barriers for various chemical reactions involving this compound. For instance, they could model the dissociation of the molecule or its interaction with other chemical species.

Moreover, ab initio calculations can predict the electronic transitions of this compound. By calculating the energies of excited states, it is possible to simulate the compound's absorption and emission spectra. This information is crucial for understanding its photophysical properties and potential applications in areas like lighting and medical imaging.

Molecular Dynamics Simulations for Structural Dynamics

Molecular dynamics (MD) simulations are a computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide a detailed view of the dynamic behavior of this compound in different environments.

Simulation of YbBr₃ Interactions in Solution and Solid State

MD simulations could be employed to model the behavior of this compound in both solution and the solid state. In a solvent, these simulations would reveal how the Yb³⁺ and Br⁻ ions interact with the surrounding solvent molecules, providing insights into the solvation structure and dynamics. In the solid state, MD can be used to study the crystalline structure and its vibrational properties.

Prediction of Structural Changes Under External Stimuli

A significant application of MD simulations is the prediction of how a material's structure responds to external stimuli such as changes in temperature or pressure. For this compound, these simulations could predict phase transitions or other structural transformations, which is vital information for material design and application.

Advanced Computational Analyses

Beyond the foundational methods described above, more advanced computational techniques could be applied to gain deeper insights into the properties of this compound. These could include multi-reference methods for a more accurate description of its electronic structure, particularly for excited states, or quantum mechanics/molecular mechanics (QM/MM) simulations to study its behavior in complex biological systems.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting the reactivity of molecules. researchgate.netnih.govyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons in a chemical reaction. taylorandfrancis.com

A comprehensive FMO analysis of this compound would involve calculating the energies of the HOMO and LUMO. The energy of the HOMO is related to the ionization potential and indicates the molecule's nucleophilicity, or its tendency to donate electrons. youtube.com Conversely, the LUMO energy is related to the electron affinity and points to the molecule's electrophilicity, its capacity to accept electrons. youtube.com

The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions, guiding the synthesis of new materials and the prediction of reaction mechanisms. nih.govresearchgate.net

Table 1: Hypothetical Frontier Molecular Orbital (FMO) Data for this compound

Parameter Predicted Value Significance
HOMO Energy (Value in eV) Indicates electron-donating capability
LUMO Energy (Value in eV) Indicates electron-accepting capability

Note: The values in this table are hypothetical and serve as a placeholder for data that would be obtained from actual quantum chemical calculations.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational method used to study the interactions between orbitals within a molecule, providing a detailed picture of its electronic structure and bonding. bohrium.comresearchgate.netuba.ar This analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals. nih.gov

For this compound, an NBO analysis would elucidate the nature of the bonds between the ytterbium ion and the bromate (B103136) ligands. It would quantify the degree of ionic versus covalent character in these bonds and reveal the extent of electron delocalization from the filled lone pair orbitals of the oxygen atoms to the vacant orbitals of the ytterbium and bromine atoms. nih.gov These "donor-acceptor" interactions, also known as hyperconjugation, are crucial for understanding the stability of the molecule. uba.ar

The second-order perturbation theory analysis within the NBO framework provides a quantitative measure of the strength of these intramolecular interactions. nih.gov By calculating the stabilization energies associated with these electron transfers, researchers could gain insight into the specific forces that hold the molecule together.

Table 2: Hypothetical Natural Bond Orbital (NBO) Analysis Data for this compound

Donor NBO Acceptor NBO Stabilization Energy (E(2)) (kcal/mol)
(e.g., O lone pair) (e.g., Yb antibonding orbital) (Value)

Note: This table presents a hypothetical scenario of donor-acceptor interactions that would be quantified by NBO analysis.

Prediction of Spectroscopic Signatures

Computational methods are invaluable for predicting and interpreting the spectroscopic signatures of molecules, which serve as experimental fingerprints. nih.govnih.gov

Computational Generation of Vibrational Spectra (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov Computational methods, such as Density Functional Theory (DFT), can be used to calculate the frequencies and intensities of these vibrations. arxiv.orgrsc.org

For this compound, a computational analysis would predict the positions and relative intensities of the peaks in its IR and Raman spectra. arxiv.org This information is vital for identifying the compound experimentally and for understanding its structural and bonding characteristics. Each calculated vibrational mode can be visualized to understand the specific atomic motions involved, such as the stretching and bending of the Br-O bonds and the vibrations of the Yb-O coordination sphere.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational Mode Calculated Frequency (cm⁻¹) IR Intensity Raman Activity
(e.g., Yb-O stretch) (Value) (Value) (Value)
(e.g., Br-O stretch) (Value) (Value) (Value)

Note: This table illustrates the type of data that would be generated from a computational vibrational analysis.

Simulation of Electronic Absorption and Emission Spectra

Electronic spectroscopy, which includes absorption and emission (luminescence) spectra, provides information about the electronic energy levels of a molecule. chemrxiv.org The unique electronic configuration of the ytterbium(III) ion, with its partially filled 4f orbitals, gives rise to characteristic sharp absorption and emission bands. chemrxiv.orgresearchgate.net

Computational simulations of the electronic spectra of this compound would involve high-level quantum mechanical calculations, such as multireference methods, to accurately describe the electronic transitions. nih.govrsc.org These simulations can predict the wavelengths of maximum absorption and emission, as well as the intensities of these transitions. ucmerced.edu Comparing these simulated spectra with experimental data is crucial for validating the theoretical models and for gaining a deeper understanding of the electronic structure and photophysical properties of the compound. chemrxiv.org

Table 4: Hypothetical Predicted Electronic Transition Data for this compound

Electronic Transition Wavelength (nm) Oscillator Strength
(e.g., Ground to 1st Excited State) (Value) (Value)

Note: This table provides a hypothetical representation of the data that would be obtained from the simulation of electronic spectra.

Future Research Directions and Advanced Material Precursor Applications of Ytterbium Tribromate

Design and Synthesis of Novel YbBr₃-Based Materials

The inherent properties of the ytterbium(III) ion, combined with the characteristics of the bromide ligands, make YbBr₃ an excellent building block for new crystalline materials. Research in this area is moving towards creating more complex structures with tunable electronic, optical, and magnetic properties.

A promising avenue for future research lies in the development of mixed-halide ytterbium compounds. While systematic studies remain somewhat limited, the partial substitution of bromide with other halides like chloride (Cl⁻) or iodide (I⁻) in the YbBr₃ structure is a key strategy for fine-tuning the material's properties. The synthesis of compounds with the general formula YbX'ₓX''₃₋ₓ (where X' and X'' are different halogens) could lead to materials with customized lattice parameters, bandgaps, and luminescent characteristics. capes.gov.br The variation in ionic radii and electronegativity among halide ions can significantly influence the crystal field around the Yb³⁺ ion, thereby altering its electronic and magnetic behavior. capes.gov.br This approach allows for the rational design of materials for specific applications, such as scintillators or components in optical devices.

Research has demonstrated the synthesis of divalent rare earth mixed-halide compounds (MFX, where M=Yb and X=Cl, Br, I), which crystallize in the tetragonal PbFCl-type structure. capes.gov.br The exploration of similar synthetic routes for trivalent ytterbium could yield a new family of functional materials.

Table 1: Comparison of Ytterbium Halides

Compound Formula Molar Mass ( g/mol ) Crystal Structure Key Characteristics
Ytterbium(III) Fluoride (B91410) YbF₃ 230.04 Orthorhombic Used as a non-toxic tooth filling. wikipedia.org
Ytterbium(III) Chloride YbCl₃ 279.40 Monoclinic (AlCl₃ type) Acts as a Lewis acid catalyst in organic reactions. wikipedia.org
Ytterbium(III) Bromide YbBr₃ 412.75 Orthorhombic (BiI₃ type) Exhibits quantum fluctuations; precursor for advanced materials. scnat.ch

This table provides a comparative overview of the simple trihalides of ytterbium.

Ytterbium tribromate is an effective precursor for synthesizing metal-organic frameworks (MOFs) and coordination polymers. rsc.orgjyu.fi These materials are constructed from metal ions or clusters linked by organic ligands, creating porous, crystalline structures with exceptionally high surface areas. cas.orgnih.gov The ability of YbBr₃ to readily form coordination complexes with various organic ligands facilitates its incorporation into these extended networks.

Studies have successfully demonstrated the synthesis of YbBr₃-based coordination networks. For instance, using a flexible tripodal zwitterionic isonicotinate (B8489971) ligand, a 3D porous network, TTTPC YbBr₃, was formed. rsc.orgjyu.fi Similarly, YbBr₃·6H₂O has been used as the metal source in the hydrothermal synthesis of lanthanide-based MOFs, resulting in three-dimensional supramolecular frameworks. bucea.edu.cn The resulting MOFs and coordination polymers can exhibit unique properties derived from both the Yb³⁺ centers and the organic linkers, such as luminescence, magnetism, and catalytic activity. chemrxiv.orgrsc.org Future work will likely focus on designing multifunctional MOFs by selecting specific organic linkers to combine with YbBr₃, targeting applications in gas storage, chemical sensing, and heterogeneous catalysis. nih.gov

YbBr₃ as a Precursor in Advanced Materials Synthesis

The utility of this compound extends to its role as a starting material for a variety of advanced materials, particularly those at the nanoscale where quantum effects and surface-to-volume ratios dominate.

YbBr₃ is a valuable precursor for the synthesis of ytterbium-doped nanomaterials. Doping host materials with Yb³⁺ ions can introduce or enhance properties like near-infrared (NIR) emission, making them suitable for applications in bio-imaging, solar cells, and telecommunications. mdpi.comresearchgate.net The synthesis method plays a crucial role in controlling the size, shape, and crystal phase of the resulting nanoparticles, which in turn dictates their performance. nih.govnih.govscispace.com

For example, Yb³⁺ doping in lead-halide perovskite nanocrystals can be achieved using various synthesis parameters to control morphology and optical properties. mdpi.com Similarly, the polymer precursor method has been used to produce Yb³⁺-doped zinc oxide (ZnO) nanoparticles. scielo.br A key area of future research is the development of synthetic protocols that offer precise control over the dopant concentration and distribution within the host matrix, as this is critical for maximizing energy transfer and emission efficiency. scielo.br Studies on Er,Yb-doped NaYF₄ upconverting nanoparticles (UCNPs) have shown that increasing the Yb³⁺ concentration can systematically change the nanocrystal morphology from spherical to disc-like, demonstrating a clear path to morphological control. nih.gov

Table 2: Research Findings on Yb-Doped Nanomaterials

Host Material Dopant Source Synthesis Method Key Finding Reference
CsPbX₃ (Perovskite) Ytterbium Precursors Hot-Injection / Post-Synthetic Doping with Yb³⁺ can alter nanoparticle morphology and enhance NIR emission up to 200% quantum yield via quantum cutting. mdpi.com
ZnO Zinc Nitrate (B79036) / Ytterbium Nitrate Polymer Precursor (Pechini) A viable method for incorporating Yb³⁺ ions into the ZnO host matrix. scielo.br
NaYF₄ Ytterbium(III) acetate/chloride Thermal Decomposition Increasing Yb³⁺ concentration from 20% to 98% changes nanoparticle shape from spherical (20 nm) to disc-like (87 nm). nih.gov

This interactive table summarizes key research on synthesizing Yb-doped nanomaterials with controlled properties.

While this compound is not a primary component of traditional high-strength permanent magnets like those based on neodymium or samarium arnoldmagnetics.commdpi.com, it plays a crucial role in the fundamental research of advanced magnetic materials. YbBr₃ is a van der Waals material where the Yb³⁺ ions form a two-dimensional honeycomb lattice. scnat.ch This structure leads to enhanced quantum fluctuations and makes YbBr₃ a model system for studying exotic magnetic states, such as quantum spin liquids. scnat.chosti.gov

Inelastic neutron scattering experiments on YbBr₃ have revealed the coexistence of conventional magnon-like excitations and a continuum of excitations, which are characteristic of fractionalized particles in a quantum spin liquid. scnat.ch This research is not aimed at creating stronger permanent magnets for motors but at discovering and understanding new forms of magnetism that could be foundational for future technologies like quantum computing. Therefore, the role of YbBr₃ is as a platform for exploring novel quantum magnetic phenomena rather than as a direct ingredient in commercial magnetic alloys. arxiv.orgosti.gov

Methodological Advancements for YbBr₃ Study

The deepening understanding of YbBr₃ and its derivatives is closely linked to the development of advanced characterization techniques. acs.orgnih.gov Modern methodologies are providing unprecedented insight into the structural, electronic, and dynamic properties of these materials.

Neutron Scattering: Inelastic neutron scattering has been indispensable for probing the spin dynamics in YbBr₃, revealing its quantum magnetic nature. scnat.ch Future advancements in neutron sources and detectors will allow for even more detailed studies of the magnetic excitations in YbBr₃ and related materials. scnat.ch

Terahertz (THz) Spectroscopy: THz spectroscopy has been applied to study the hydration structures and ion pairing of YbBr₃ in aqueous solutions. researchgate.net This technique is sensitive to the low-frequency vibrations of ion-water complexes and has revealed that, unlike YbCl₃, YbBr₃ shows no indication of forming contact ion pairs in concentrated solutions, a finding supported by Raman spectroscopy. researchgate.netscience.gov

Advanced Synthetic Methodologies: The broader field of rare-earth chemistry is benefiting from innovative synthetic strategies that provide access to new compounds. acs.orgnih.gov These include new ligand designs and anaerobic manipulation techniques that are crucial for working with sensitive precursors like YbBr₃. nih.gov

These advanced methods are critical for correlating the atomic-scale structure of this compound-based materials with their macroscopic properties, paving the way for their intelligent design and application.

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

The synthesis of advanced materials from precursors like this compound involves complex chemical transformations. Real-time monitoring of these reactions is crucial for understanding reaction mechanisms, identifying transient intermediates, and optimizing process parameters to achieve desired material properties. In-situ spectroscopic techniques are invaluable for this purpose, providing a window into the reaction as it happens without disturbing the system.

Future research will likely focus on applying a suite of in-situ spectroscopic methods to monitor reactions where YbBr₃ is a precursor.

UV/Vis/NIR Spectroscopy : This technique can be used to monitor the electronic transitions of species in solution. For reactions involving YbBr₃, it could track the concentration of Yb(III) ions or the formation of new chromophoric complexes and nanoparticles during synthesis. In polymerization reactions where ytterbium compounds act as catalysts, UV/Vis/NIR spectroscopy can be used to monitor the reactions of the metal catalyst. acs.org

Fourier Transform Infrared (FTIR) Spectroscopy : In-situ FTIR is highly effective for identifying functional groups and tracking the formation and consumption of chemical bonds in real-time. researchgate.net When YbBr₃ is used to synthesize coordination complexes or doped materials, FTIR can monitor the coordination of ligands to the ytterbium ion and the evolution of the material's structural backbone. researchgate.net

Raman Spectroscopy : As a complementary technique to FTIR, Raman spectroscopy is particularly useful for studying reactions in aqueous environments and for identifying the vibrational modes of the material's lattice. researchgate.net It can be employed to follow the unique fingerprints of various species during processes like crystallization or precipitation involving YbBr₃. researchgate.net

X-ray Diffraction (XRD) : While often used for ex-situ characterization, in-situ XRD allows for the real-time monitoring of crystalline phase formation and transitions during a chemical reaction or annealing process. rsc.org This is particularly relevant when YbBr₃ is a precursor for crystalline materials like perovskites, enabling researchers to observe the kinetics of crystal growth and phase changes. rsc.orgnih.gov

Table 1: In-Situ Spectroscopic Techniques for YbBr₃ Reaction Monitoring

Spectroscopic Technique Information Gained Potential Application for YbBr₃ Reactions
UV/Vis/NIR Spectroscopy Electronic transitions, species concentration Monitoring Yb(III) concentration, formation of doped nanocrystals, catalyst activity. acs.org
FTIR Spectroscopy Functional group analysis, bond formation/breaking Tracking ligand coordination to Yb³⁺, monitoring organic precursor decomposition. researchgate.net
Raman Spectroscopy Vibrational modes, molecular structure Observing lattice formation in crystalline products, speciation in solution. researchgate.net

| X-ray Diffraction (XRD) | Crystalline phase identification, phase transitions | Real-time monitoring of perovskite or other crystalline material formation. rsc.orgnih.gov |

Advanced Electron Microscopy for Microstructural Characterization

The performance of materials synthesized from this compound is intrinsically linked to their microstructure. wiley.come-bookshelf.de Advanced electron microscopy techniques are essential for characterizing these materials at the micro- and nanoscale, providing detailed information about their morphology, crystal structure, and elemental composition. wiley.com

Scanning Electron Microscopy (SEM) : SEM is used to visualize the surface morphology and topography of materials. msu.edu For materials derived from YbBr₃, SEM can reveal information about grain size, particle agglomeration, and the homogeneity of the final product. msu.eduresearchgate.net When combined with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental maps, confirming the distribution of ytterbium within the material. aip.org

Transmission Electron Microscopy (TEM) : TEM offers much higher resolution than SEM, enabling the visualization of individual nanoparticles, crystal lattice fringes, and structural defects. nih.gov For Yb-based nanoparticles synthesized from YbBr₃, TEM can determine their size, shape, and crystallinity. nih.gov High-resolution TEM (HRTEM) is critical for examining the atomic structure of interfaces in composite materials or identifying defects within doped crystals.

Scanning Transmission Electron Microscopy (STEM) : Modern STEM, particularly with aberration correction, allows for atomic-resolution imaging where individual atomic columns can be resolved. aip.org This technique is powerful for studying the precise location of ytterbium dopant atoms within a host crystal lattice, such as in Yb-filled skutterudites. aip.org Analytical techniques coupled with STEM, like EDS and Electron Energy Loss Spectroscopy (EELS), provide chemical information at the atomic scale. aip.orgtu-darmstadt.de

Table 2: Advanced Electron Microscopy for Characterizing YbBr₃-Derived Materials

Microscopy Technique Primary Application Specific Information Obtained
Scanning Electron Microscopy (SEM) Surface and morphological analysis Grain size, particle shape, surface topography, phase distribution. msu.edu
Energy-Dispersive X-ray Spectroscopy (EDS) Elemental composition and mapping Spatial distribution of Ytterbium and other elements. aip.org
Transmission Electron Microscopy (TEM) High-resolution structural analysis Nanoparticle size/shape, crystal defects, lattice imaging. nih.gov

| Scanning Transmission Electron Microscopy (STEM) | Atomic-resolution imaging and analysis | Location of dopant atoms, grain boundary structure, atomic-scale elemental mapping. aip.orgtu-darmstadt.de |

Exploration of YbBr₃ in Specialized Chemical Separations and Refining Processes

The unique chemical properties of ytterbium allow its compounds, including YbBr₃, to be explored for use in highly specialized separation and refining applications. These processes often exploit the subtle differences between lanthanides or the specific reactivity of the ytterbium ion.

One significant application is in the separation of lutetium-177 (B1209992) (¹⁷⁷Lu) from ytterbium targets for radiopharmaceutical use. In this process, macroscopic amounts of ytterbium must be separated from micro-quantities of ¹⁷⁷Lu. researchgate.net An electrochemical method involving the reduction and amalgamation of ytterbium has been studied. researchgate.net This technique relies on the difference in electrochemical potential between Yb(III) and Lu(III) in a citrate (B86180) electrolyte, allowing for the selective removal of ytterbium. researchgate.net

This compound also serves as a reagent in the refining and synthesis of advanced materials. In the creation of Yb³⁺-doped lead halide perovskites, YbBr₃ can act as the source of bromide ions necessary for forming the perovskite framework. nih.goviucr.org It participates in the reaction by providing halide ions while the Yb³⁺ ion is incorporated into the crystal structure, a process confirmed through X-ray crystallography which shows the bromide ions from YbBr₃ binding to lead or remaining free in the precursor complex. nih.goviucr.org Similarly, YbBr₃ has been used for post-synthesis halide exchange in perovskite nanocrystals, demonstrating its role in refining the material's composition and properties. acs.org

Furthermore, YbBr₃ has been investigated as a catalyst in chemical reactions, such as the cationic polymerization of p-methoxystyrene. acs.org The efficiency of such processes, which require extensive purification and separation of the final polymer product, can be influenced by the choice of the ytterbium salt. acs.org

Table 3: Applications of this compound in Separation and Refining

Application Area Process Description Role of this compound
Radiochemical Separation Separation of ¹⁷⁷Lu from ¹⁷⁶Yb targets. The target material, from which Yb³⁺ is selectively removed via electrochemical amalgamation. researchgate.net
Material Synthesis & Refining Synthesis of Yb³⁺-doped lead halide perovskites. Serves as a source of bromide ions for the perovskite lattice and the Yb³⁺ dopant. nih.goviucr.org
Halide Exchange Post-synthesis modification of nanocrystals. Used as a salt to exchange halides in pre-formed perovskite nanocrystals. acs.org

| Catalysis | Cationic polymerization. | Acts as a Lewis acid catalyst to initiate polymerization. acs.org |

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for ytterbium tribromate, and how can purity be optimized?

  • Methodological Answer : this compound synthesis typically involves reacting ytterbium metal with bromine under inert conditions. To optimize purity:

  • Use mercury-activated ytterbium to enhance reactivity, as unactivated ytterbium may lead to incomplete reactions .
  • Employ stoichiometric control (e.g., 1:3 Yb:Br₂ ratio) in anhydrous solvents like tetrahydrofuran (THF).
  • Purify via vacuum sublimation or recrystallization in dry ethanol, followed by X-ray diffraction (XRD) to confirm crystallinity .

Q. Which characterization techniques are most effective for verifying this compound’s structural and compositional integrity?

  • Methodological Answer :

  • XRD : Essential for crystallographic analysis and phase identification .
  • Thermogravimetric Analysis (TGA) : Monitors thermal stability and decomposition pathways.
  • Elemental Analysis (EA) : Quantifies Br/Yb ratios via combustion or inductively coupled plasma (ICP) spectroscopy .
  • FTIR Spectroscopy : Detects bromide ligand vibrations (e.g., 200–400 cm⁻¹ range) .

Q. How can researchers ensure the stability of this compound during experimental handling?

  • Methodological Answer :

  • Store in airtight, moisture-free containers under argon or nitrogen atmospheres to prevent hydrolysis or oxidation .
  • Conduct periodic Karl Fischer titration to monitor residual moisture in storage environments.
  • Avoid prolonged exposure to temperatures >150°C, as thermal degradation may occur .

Advanced Research Questions

Q. What contradictions exist in reported electronic properties of this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies in magnetic susceptibility and conductivity data may arise from:

  • Sample purity : Impurities (e.g., YbBr₂ or YbBr₄) skew results. Validate purity via EA and XRD .
  • Measurement conditions : Standardize temperature (e.g., 2–300 K) and magnetic field strengths (e.g., 0.1–5 T) for SQUID magnetometry.
  • Theoretical modeling : Compare experimental data with density functional theory (DFT) calculations to identify anomalies .

Q. How can this compound’s catalytic activity in organic transformations be systematically evaluated?

  • Methodological Answer :

  • Design kinetic studies with controlled variables (e.g., catalyst loading, solvent polarity).
  • Use in situ NMR or Raman spectroscopy to track intermediate species during reactions.
  • Benchmark against known catalysts (e.g., YbCl₃) to assess relative efficiency .
  • Perform isotopic labeling (e.g., ⁸¹Br substitution) to elucidate mechanistic pathways .

Q. What strategies address low reproducibility in this compound-based thin-film deposition processes?

  • Methodological Answer :

  • Optimize sputtering parameters : Adjust power density (e.g., 2–5 W/cm²) and argon pressure (e.g., 1–10 mTorr) to control film morphology .
  • Pre-treat substrates with plasma cleaning to enhance adhesion.
  • Characterize films using atomic force microscopy (AFM) and X-ray photoelectron spectroscopy (XPS) to correlate process variables with film quality .

Q. How can researchers resolve conflicting hypotheses about this compound’s role in photoluminescent materials?

  • Methodological Answer :

  • Conduct time-resolved photoluminescence (TRPL) experiments to distinguish between ligand-centered and metal-centered emissions.
  • Compare doped vs. undoped systems (e.g., YbBr₃:Eu³⁺) to isolate tribromate-specific effects.
  • Collaborate with computational chemists to model excited-state dynamics .

Methodological Frameworks for Research Design

  • Data Contradiction Analysis : Use triangulation by cross-validating results across multiple techniques (e.g., XRD, EA, spectroscopy) .
  • Experimental Feasibility : Align research questions with available resources (e.g., synchrotron access for high-resolution XRD) .
  • Ethical and Safety Considerations : Adhere to protocols for handling bromine and mercury-activated reagents, including fume hood use and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.